N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-3-carboxamide
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Overview
Description
N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-3-carboxamide is a compound that belongs to the class of thiophene carboxamides. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique electronic and photonic properties . This compound, in particular, has garnered interest for its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-3-carboxamide typically involves the reaction of 2-chlorobenzyl chloride with 2-methoxyethylamine to form N-(2-chlorophenyl)-2-methoxyethylamine. This intermediate is then reacted with thiophene-3-carboxylic acid chloride under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of thiophene carboxamides often involves similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of organic electronic materials due to its unique electronic properties
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)thiophene-3-carboxamide
- N-(2-methoxyphenyl)thiophene-3-carboxamide
- N-(2-chlorophenyl)-2-methoxyethyl)benzamide
Uniqueness
N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-3-carboxamide is unique due to the presence of both the 2-chlorophenyl and 2-methoxyethyl groups, which confer distinct electronic and steric properties. These properties can influence its reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-18-13(11-4-2-3-5-12(11)15)8-16-14(17)10-6-7-19-9-10/h2-7,9,13H,8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMWEKMOJYHFFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CSC=C1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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